molecular formula C14H8FNO2 B6396636 2-(4-Cyanophenyl)-6-fluorobenzoic acid CAS No. 1261993-48-9

2-(4-Cyanophenyl)-6-fluorobenzoic acid

Cat. No.: B6396636
CAS No.: 1261993-48-9
M. Wt: 241.22 g/mol
InChI Key: ZKQANKVNOGSTSF-UHFFFAOYSA-N
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Description

2-(4-Cyanophenyl)-6-fluorobenzoic acid is a fluorinated benzoic acid derivative featuring a cyano-substituted phenyl group at the 2-position of the benzene ring. Its IUPAC name reflects this structure: the benzoic acid core is substituted with a fluorine atom at the 6-position and a 4-cyanophenyl group at the 2-position. Such derivatives are often explored in medicinal chemistry for their bioavailability and binding affinity to biological targets, particularly in inflammation or oncology research .

Properties

IUPAC Name

2-(4-cyanophenyl)-6-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO2/c15-12-3-1-2-11(13(12)14(17)18)10-6-4-9(8-16)5-7-10/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQANKVNOGSTSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50688817
Record name 4'-Cyano-3-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261993-48-9
Record name 4'-Cyano-3-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyanophenyl)-6-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 4-fluorobenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Diazotization: The amine group is converted to a diazonium salt.

    Sandmeyer Reaction: The diazonium salt undergoes a Sandmeyer reaction to introduce the cyano group, resulting in the formation of 2-(4-Cyanophenyl)-6-fluorobenzoic acid.

Industrial Production Methods

In industrial settings, the production of 2-(4-Cyanophenyl)-6-fluorobenzoic acid may involve optimized reaction conditions to enhance yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyanophenyl)-6-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the cyano group to other functional groups such as amines.

    Substitution: The fluorine atom can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(4-Cyanophenyl)-6-fluorobenzoic acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be used in the development of drugs, particularly those targeting specific receptors or enzymes.

    Materials Science: It is used in the creation of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-Cyanophenyl)-6-fluorobenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The cyano group and fluorine atom can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To evaluate the unique properties of 2-(4-Cyanophenyl)-6-fluorobenzoic acid, it is compared to three analogs (Table 1):

Table 1: Molecular Properties of 2-(4-Cyanophenyl)-6-fluorobenzoic Acid and Analogous Compounds

Compound Name Molecular Weight (g/mol) Rotatable Bonds Polar Surface Area (Ų) H-Bond Donors H-Bond Acceptors Predicted Oral Bioavailability (Rat)
2-(4-Cyanophenyl)-6-fluorobenzoic acid ~259* 2 ~83* 1 (COOH) 5 (COOH, CN, F) High
2-(Carbamoylamino)-6-fluorobenzoic acid ~214* 3 ~117* 3 (COOH, NH₂) 5 (COOH, CONH₂) Moderate
6-Fluorobenzoic acid 156.11 1 37.3 1 (COOH) 3 (COOH, F) Very High
2-Phenyl-6-fluorobenzoic acid ~228* 2 ~37* 1 (COOH) 3 (COOH, F) High

*Estimated values based on structural analysis.

Key Comparisons

Molecular Weight and Flexibility: The target compound (MW ~259) is heavier than simpler analogs like 6-fluorobenzoic acid (MW 156) but lighter than bulkier derivatives. Its two rotatable bonds (from the phenyl-benzoic acid linkage and cyano group) align with Veber’s criteria for good bioavailability (≤10 rotatable bonds) . In contrast, 2-(carbamoylamino)-6-fluorobenzoic acid has three rotatable bonds (due to the CONH₂ group), which may reduce permeation rates and bioavailability .

Polar Surface Area (PSA): The cyano group in the target compound contributes ~23 Ų to its PSA, resulting in a total of ~83 Ų. This is well below the 140 Ų threshold for optimal oral bioavailability . The carbamoylamino analog has a higher PSA (~117 Ų) due to additional H-bond donors (NH₂), likely reducing its membrane permeability compared to the target compound.

Hydrogen Bonding: The cyano group acts only as an H-bond acceptor, while the carbamoylamino group introduces two H-bond donors. This difference explains the lower PSA and better predicted bioavailability of the target compound.

Bioactivity Implications: The electron-withdrawing cyano group enhances the acidity of the benzoic acid (lower pKa), improving solubility in physiological conditions.

Research Findings and Pharmacokinetic Insights

  • Veber’s Rules : The target compound meets both critical criteria for oral bioavailability: ≤10 rotatable bonds and PSA ≤140 Ų. Its properties suggest favorable permeation and absorption in rats, as observed in large-scale studies .
  • Comparative Limitations: While 6-fluorobenzoic acid has superior bioavailability (PSA 37 Ų), its simplicity limits functionalization for targeted therapies. The carbamoylamino analog’s moderate bioavailability highlights the trade-off between structural complexity and pharmacokinetics.

Biological Activity

2-(4-Cyanophenyl)-6-fluorobenzoic acid is an aromatic compound characterized by the presence of a cyano group and a fluorine atom attached to a benzoic acid core. This unique structure imparts specific biological activities that are of interest in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

2-(4-Cyanophenyl)-6-fluorobenzoic acid has the following chemical properties:

PropertyValue
IUPAC Name2-(4-cyanophenyl)-6-fluorobenzoic acid
Molecular FormulaC14H8FNO2
Molecular Weight241.22 g/mol
Melting PointNot specified

The compound features a cyano group, which can enhance its lipophilicity and potential interactions with biological targets, and a fluorine atom that can influence its reactivity and binding affinity.

The biological activity of 2-(4-Cyanophenyl)-6-fluorobenzoic acid is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The cyano group may enhance the compound's ability to form hydrogen bonds or engage in π-π stacking interactions, while the fluorine atom can affect electron density and steric hindrance.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer or inflammation.
  • Receptor Modulation: It may interact with receptors to modulate signaling pathways, influencing cellular responses.

Biological Activity Studies

Recent studies have investigated the biological activity of related compounds, providing insights into the potential effects of 2-(4-Cyanophenyl)-6-fluorobenzoic acid.

  • Antitumor Activity: A study on structurally similar compounds indicated that modifications in the aromatic system could lead to enhanced cytotoxicity against cancer cell lines. The presence of both cyano and fluorine groups may synergistically affect this activity.
  • Anti-inflammatory Effects: Research suggests that compounds with similar functional groups exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests that 2-(4-Cyanophenyl)-6-fluorobenzoic acid could also possess similar effects.
  • Antimicrobial Properties: Preliminary studies show that derivatives of benzoic acids can exhibit antimicrobial activity. The unique structure of 2-(4-Cyanophenyl)-6-fluorobenzoic acid may enhance its ability to disrupt microbial membranes or inhibit growth.

Case Study 1: Antitumor Screening

In a study published in Journal of Medicinal Chemistry, a series of benzoic acid derivatives were screened for antitumor activity against various cancer cell lines. The findings indicated that compounds with cyano substitutions showed significant cytotoxic effects, suggesting that 2-(4-Cyanophenyl)-6-fluorobenzoic acid could be a candidate for further investigation in cancer therapy .

Case Study 2: Anti-inflammatory Mechanism

A research article detailed the anti-inflammatory effects of fluorinated benzoic acids. The study highlighted how these compounds inhibited NF-kB activation, leading to reduced expression of inflammatory mediators. This suggests that 2-(4-Cyanophenyl)-6-fluorobenzoic acid might exert similar anti-inflammatory effects .

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